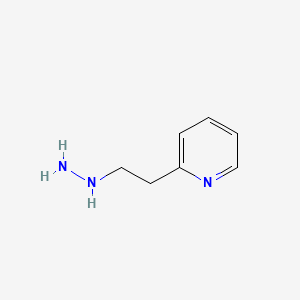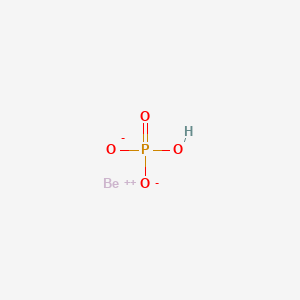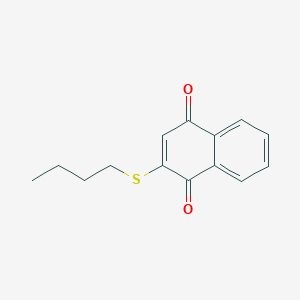
2-(butylthio)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylthio)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound features a butylthio group attached to the naphthalene ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with butylthiol. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds via nucleophilic substitution, where the thiol group replaces a hydrogen atom on the naphthoquinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to a hydroquinone.
Substitution: The butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Industry: Could be used in the development of dyes and pigments due to its quinone structure.
Mechanism of Action
The biological activity of 2-(butylthio)naphthalene-1,4-dione is primarily due to its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various cellular targets, including enzymes and DNA, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butylthio)-3-chloronaphthalene-1,4-dione: Similar structure but with a chlorine atom, showing enhanced antiproliferative activity.
2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-3-chloronaphthalene-1,4-dione: Contains an amino group and a chlorine atom, used for its antimicrobial properties.
Uniqueness
2-(butylthio)naphthalene-1,4-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The butylthio group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
59094-49-4 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Key on ui other cas no. |
59094-49-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


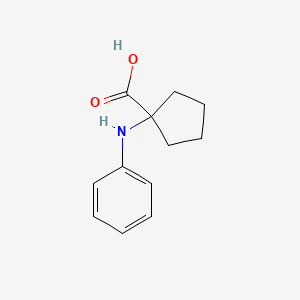

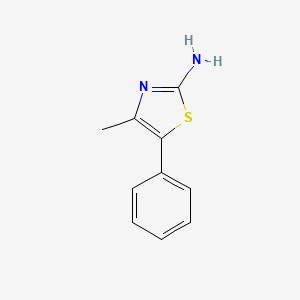
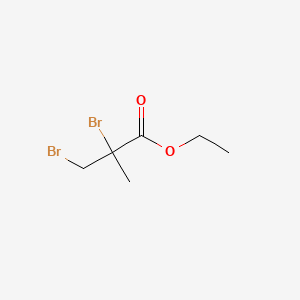
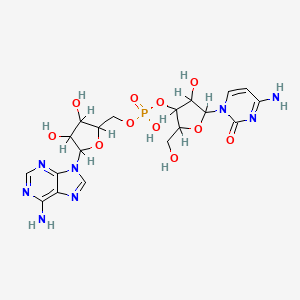

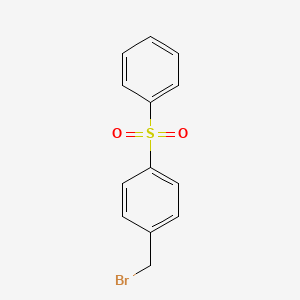
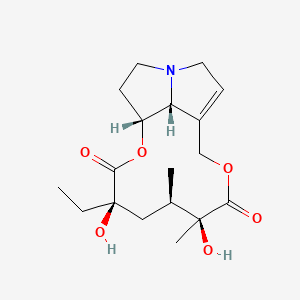

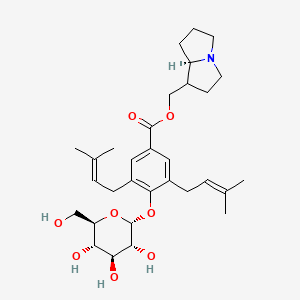
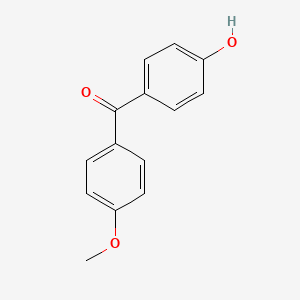
![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)
